molecular formula C18H30N2O6 B4918584 N'-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid

N'-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid

Cat. No.: B4918584
M. Wt: 370.4 g/mol
InChI Key: UVMYWVSZUAMRJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields This compound is characterized by its unique structure, which includes a phenoxy group, ethoxy linkages, and an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]ethane-1,2-diamine typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methyl-5-propan-2-ylphenol with ethylene oxide under basic conditions to form 2-(2-methyl-5-propan-2-ylphenoxy)ethanol.

    Ethoxylation: The phenoxy intermediate is then reacted with another equivalent of ethylene oxide to form 2-(2-methyl-5-propan-2-ylphenoxy)ethoxyethanol.

    Amine Introduction: The ethoxyethanol derivative is then reacted with ethylenediamine under controlled conditions to introduce the ethane-1,2-diamine moiety.

    Oxalic Acid Addition: Finally, the compound is treated with oxalic acid to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as crystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the oxalic acid moiety.

    Substitution: The ethoxy and amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced amine and alcohol derivatives.

    Substitution: Substituted phenoxy and ethoxy derivatives.

Scientific Research Applications

N’-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]ethane-1,2-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The ethoxy and amine groups can form hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-ethoxy-N-ethyl-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
  • N-(2-chloroethyl)-N-ethyl-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine
  • N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-2,2-diphenylacetamide

Uniqueness

N’-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]ethane-1,2-diamine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2.C2H2O4/c1-13(2)15-5-4-14(3)16(12-15)20-11-10-19-9-8-18-7-6-17;3-1(4)2(5)6/h4-5,12-13,18H,6-11,17H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMYWVSZUAMRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCCOCCNCCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.